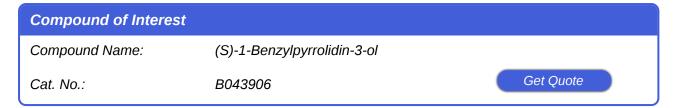


A Technical Guide to the Physicochemical Properties of (S)-1-Benzylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

(S)-1-Benzylpyrrolidin-3-ol (CAS: 101385-90-4) is a chiral compound of significant interest in pharmaceutical synthesis. Its distinct structural features, including a pyrrolidine ring, a secondary alcohol, and a benzyl group, make it a versatile chiral building block for creating complex, optically active molecules. This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for their determination, and key synthetic and reactive pathways.

Core Physicochemical Data

The fundamental properties of **(S)-1-Benzylpyrrolidin-3-ol** are summarized below. These parameters are crucial for predicting its behavior in various chemical environments, from reaction kinetics to formulation and bioavailability.

Table 1: General Physicochemical Properties



Property	Value	Source(s)
Molecular Formula	C11H15NO	[1]
Molecular Weight	177.24 g/mol	[1][2]
Appearance	Clear light yellow to pale brown liquid. Also reported as a white crystalline powder.[2][3]	[2][3][4]
Boiling Point	115 °C at 0.8 mmHg	[1][3][4]
Density	1.07 g/mL at 25 °C	[1][3][4]
Refractive Index (n ²⁰ /D)	1.548	[1][3][4]
Flash Point	>110 °C (>230 °F)	[3][4]
Storage Temperature	2-8°C	[1][3]

Note on Physical State: While predominantly listed as a liquid at room temperature, some suppliers describe **(S)-1-Benzylpyrrolidin-3-ol** as a white crystalline powder with a melting point of 86-88 °C[2]. This discrepancy may be due to differences in purity, the presence of a salt form, or polymorphism. Researchers should verify the physical state of their specific batch.

Table 2: Chirality, Solubility, and Partitioning

Property	Value	Source(s)
Optical Activity ($[\alpha]^{24}/D$)	-3.7° (c=5 in Methanol)	[1][3]
Predicted pKa	14.82 ± 0.20	[3][4]
LogP (Octanol/Water)	1.25 - 2.29 (Calculated)	[5][6]
Solubility	Soluble in water and organic solvents. Calculated LogS = -2.44 (0.645 mg/mL).[2][6]	[2][6]
Topological Polar Surface Area (TPSA)	23.47 Ų	[5]



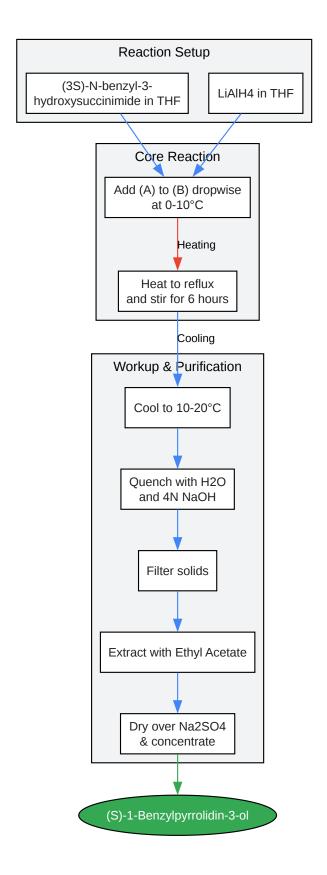
Synthesis and Reactivity

(S)-1-Benzylpyrrolidin-3-ol serves as a key intermediate in organic synthesis. Understanding its formation and subsequent reactions is vital for its application in drug development.

Synthetic Pathway

A common and effective method for synthesizing **(S)-1-Benzylpyrrolidin-3-ol** involves the reduction of a chiral precursor. The workflow diagram below illustrates the synthesis from (3S)-N-benzyl-3-hydroxysuccinimide using lithium aluminum hydride (LiAlH₄)[7].





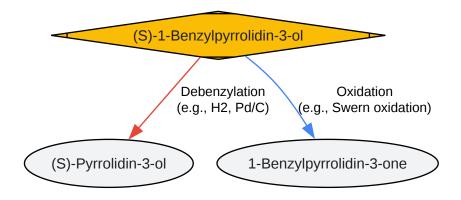
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Caption: Synthesis workflow for **(S)-1-Benzylpyrrolidin-3-ol**.



Key Chemical Transformations

The functional groups of **(S)-1-Benzylpyrrolidin-3-ol** allow for several key transformations, making it a versatile intermediate[7]. The benzyl group can be removed via hydrogenolysis to yield the free secondary amine, and the secondary alcohol can be oxidized to the corresponding ketone.



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